1-[(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]-3-(2-methylphenyl)urea
Overview
Description
1-[(3,5-Dioxo-4-azatricyclo[52202,6]undec-8-en-4-yl)methyl]-3-(2-methylphenyl)urea is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]-3-(2-methylphenyl)urea typically involves multiple steps. One common method starts with the preparation of the tricyclic core, which can be achieved through a Diels-Alder reaction between a suitable diene and dienophile. The resulting intermediate is then subjected to further functionalization to introduce the urea and methylphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]-3-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]-3-(2-methylphenyl)urea has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its tricyclic core can be utilized in the design of novel materials with specific mechanical or electronic properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: It may serve as a precursor for the synthesis of other complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]-3-(2-methylphenyl)urea involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s tricyclic structure allows it to fit into unique binding sites, thereby exerting its effects through inhibition or activation of these targets.
Comparison with Similar Compounds
Similar Compounds
1-[(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]-3-(4-methylphenyl)urea: Similar structure but with a different position of the methyl group.
1-[(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]-3-(2-chlorophenyl)urea: Similar structure but with a chlorine substituent instead of a methyl group.
Uniqueness
1-[(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]-3-(2-methylphenyl)urea is unique due to its specific tricyclic core and the presence of both urea and methylphenyl groups. This combination of features provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]-3-(2-methylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-11-4-2-3-5-14(11)21-19(25)20-10-22-17(23)15-12-6-7-13(9-8-12)16(15)18(22)24/h2-7,12-13,15-16H,8-10H2,1H3,(H2,20,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWFNYFYVPYEPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCN2C(=O)C3C4CCC(C3C2=O)C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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